Dihydrochlorure de 3-(4-méthyl-1-pipéridinyl)pipéridine

Vue d'ensemble

Description

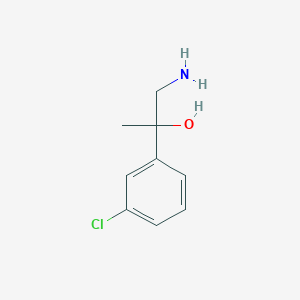

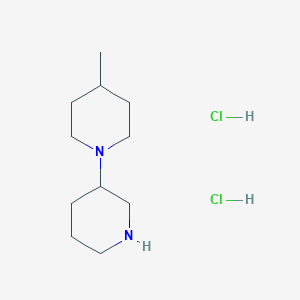

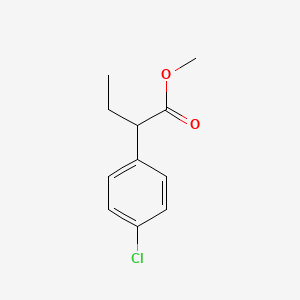

3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception et synthèse de médicaments

Dihydrochlorure de 3-(4-méthyl-1-pipéridinyl)pipéridine : est un élément de construction précieux en chimie médicinale. Son noyau pipéridine est un motif courant dans les produits pharmaceutiques, et ses dérivés se retrouvent dans plus de vingt classes de médicaments . La flexibilité structurelle du composé permet la création d'une large gamme de molécules bioactives, ce qui le rend essentiel à la conception et à la synthèse de nouveaux agents thérapeutiques.

Recherche pharmacologique

Les dérivés de la pipéridine, y compris le This compound, sont largement étudiés pour leurs propriétés pharmacologiques. Ils sont impliqués dans le développement de médicaments ayant des applications potentielles dans le traitement de pathologies telles que l'hypertension, la maladie d'Alzheimer et divers troubles psychiatriques .

Études d'activité biologique

Les dérivés du composé sont connus pour présenter une gamme d'activités biologiques. La recherche sur ces activités peut conduire à la découverte de nouveaux médicaments possédant des propriétés anticancéreuses, antivirales, antipaludiques et antimicrobiennes .

Synthèse chimique

En synthèse chimique, le This compound peut être utilisé comme réactif ou intermédiaire. Il peut participer à des réactions multicomposants, des cyclisations et d'autres transformations qui sont cruciales dans la synthèse de molécules organiques complexes .

Réactions énantiosélectives

Ce composé peut être utilisé dans des réactions énantiosélectives, qui sont essentielles pour produire des substances chirales avec une pureté optique élevée. De telles réactions sont importantes dans la synthèse de substances biologiquement actives, y compris les inhibiteurs utilisés dans le traitement des maladies .

Mécanisme D'action

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with a variety of biological targets .

Mode of Action

Piperidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific information on “3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

Piperidine derivatives, in general, can have diverse pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative .

Cellular Effects

Piperidine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-methyl-1-piperidin-3-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-4-7-13(8-5-10)11-3-2-6-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJUXVUTCZQZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

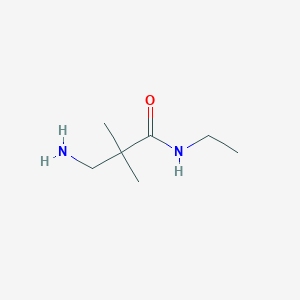

CC1CCN(CC1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)

![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)